

Application Notes and Protocols for Staining Blood Prints with Acid Violet 17

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acid Violet 17	
Cat. No.:	B1683562	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Acid Violet 17** (AV17), a protein-staining dye, for the enhancement of blood prints on various surfaces. The protocols outlined below are intended for forensic and research applications, offering detailed methodologies for achieving optimal staining results.

Introduction

Acid Violet 17, also known as Coomassie Brilliant Violet R150, is a potent dye used to stain the protein components of blood, rendering latent or faint blood impressions visible.[1] It produces a vibrant purple coloration upon reaction with blood proteins, significantly increasing the contrast of the print against the substrate.[2][3][4] AV17 is effective on a wide range of porous, semi-porous, and non-porous surfaces.[2] For non-porous surfaces, it is considered one of the more effective fluorescent stains available.

The underlying principle of this technique is the electrostatic interaction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups of proteins present in the blood, primarily hemoglobin. This interaction results in the formation of a stable, colored complex, thus visualizing the blood print.

I. Quantitative Data Summary



The following tables summarize the key quantitative parameters for the preparation of reagents and the application of **Acid Violet 17** for staining blood prints.

Table 1: Reagent Formulations

Reagent	Component	Concentration/ Amount	Solvent	Total Volume
Fixing Solution	5-Sulphosalicylic Acid Dihydrate	20-23 g	Water	1 L
Staining Solution	Acid Violet 17 Dye	1 g	Distilled Water	700 mL
Ethanol	250 mL			
Acetic Acid	50 mL			
Destaining/Wash ing Solution	Ethanol	250 mL	Distilled Water	700 mL
Acetic Acid	50 mL			

Data compiled from multiple sources indicating a standardized formulation for effective blood print enhancement.

Table 2: Experimental Parameters



Parameter	Duration/Setting	Notes
Fixing Time	At least 5 minutes	Longer times may be necessary for heavy blood deposits to prevent leaching.
Staining Time	1-3 minutes	Immersion or application should be sufficient to coat the print. The Fingermark Visualisation Manual suggests 3-4 minutes.
Destaining/Rinsing	Subjective	Rinse until excess dye is removed from the background.
Fluorescence Viewing Wavelength	490 - 575 nm	Use with red goggles or a red barrier filter for visualization. Other sources suggest 350-450 nm, 650 nm, and 850 nm may also enhance contrast.
Lifting Time (Gel Lifter)	~15 minutes	For transferring the developed print.

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of reagents and the application of **Acid Violet 17** for staining blood prints.

A. Reagent Preparation

- Fixing Solution (2% 5-Sulphosalicylic Acid):
 - Weigh 20-23 grams of 5-sulphosalicylic acid dihydrate.
 - Dissolve the powder in 1 liter of distilled water.
 - Stir until the solution is clear.



- Store in a clearly labeled bottle.
- Acid Violet 17 Staining Solution:
 - In a fume hood, measure 700 mL of distilled water into a 1-liter beaker.
 - Add 250 mL of ethanol and 50 mL of acetic acid to the water and mix.
 - Weigh 1 gram of Acid Violet 17 powder and add it to the solvent mixture.
 - Stir thoroughly until the dye is completely dissolved.
 - Store in a clearly labeled, light-protected bottle.
- Destaining/Washing Solution:
 - In a fume hood, combine 700 mL of distilled water, 250 mL of ethanol, and 50 mL of acetic acid.
 - Mix thoroughly.
 - Store in a clearly labeled bottle.

B. Blood Print Staining Protocol

Safety Precaution: Always work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Fixation:

- Before applying the staining solution, the blood print must be fixed to prevent diffusion and loss of detail.
- Apply the fixing solution to the blood print using a wash bottle, disposable pipette, or by immersing the item in a tray containing the solution.
- Ensure the entire print is in contact with the fixative for a minimum of 5 minutes. For heavy blood deposits, a longer fixing time is recommended.



· Staining:

- Apply the Acid Violet 17 staining solution to the fixed blood print. This can be done by immersion in a tray, spraying, or using a disposable pipette to cover the area of interest.
- Allow the staining solution to remain in contact with the print for 1 to 3 minutes.

Destaining/Rinsing:

- Rinse the stained area with the destaining/washing solution to remove excess dye from the background. This step is subjective and should be continued until the print is clearly visible with minimal background staining.
- Alternatively, water can be used for rinsing.
- Allow the item to air dry completely.

Visualization and Documentation:

- The developed blood print will appear as a purple-colored impression.
- Photograph the stained print using 1:1 photography for documentation.
- For enhanced visualization, especially on dark or multi-colored backgrounds, fluorescence examination can be employed.
- Use a forensic light source in the 490-575 nm range and view the print through red goggles or a red barrier filter. The print may fluoresce red under these conditions.

· Lifting (Optional):

- For prints on non-porous surfaces, the developed impression can be lifted using a white gelatin lifter.
- Apply the gelatin lifter to the stained print and leave it in place for approximately 15 minutes.

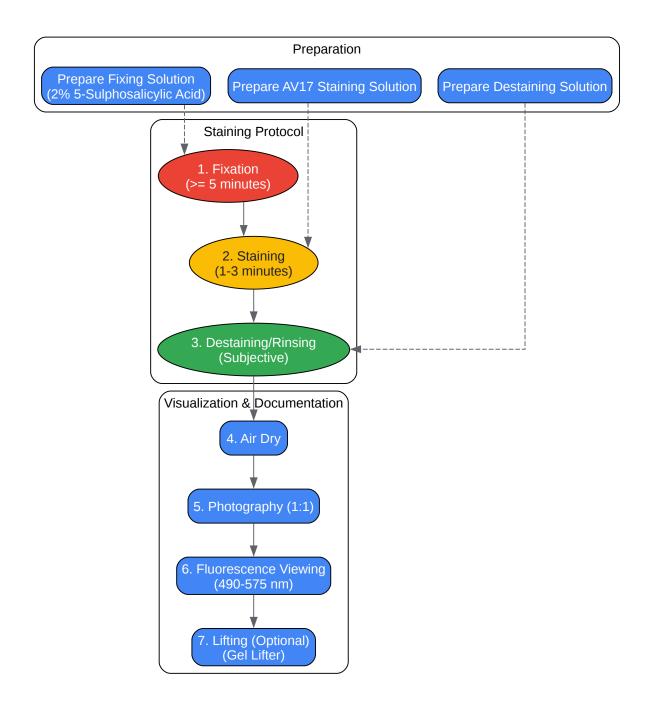


- Carefully remove the lifter. The impression will be transferred to the lifter, often with enhanced fluorescence.
- Photograph the lifted print promptly as the dye may diffuse over time, blurring the image.

III. Diagrams

Experimental Workflow for Acid Violet 17 Blood Print Staining



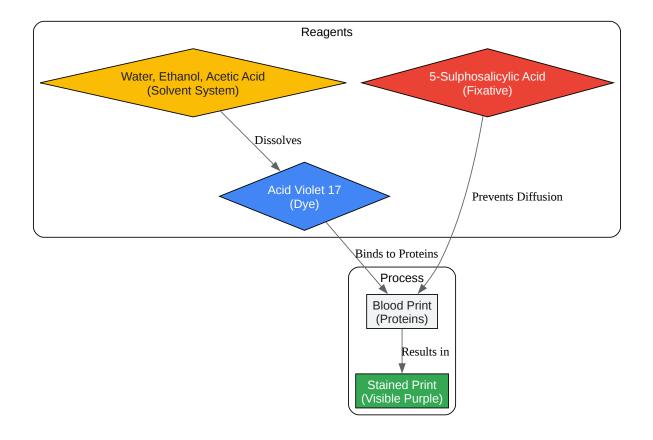


Click to download full resolution via product page



Caption: A flowchart illustrating the sequential steps involved in the staining of blood prints using **Acid Violet 17**.

Logical Relationship of Components in Acid Violet 17 Staining



Click to download full resolution via product page

Caption: A diagram showing the interaction between the key chemical components and the blood print during the staining process.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. bvda.com [bvda.com]
- 4. bvda.com [bvda.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Staining Blood Prints with Acid Violet 17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683562#how-to-use-acid-violet-17-for-staining-blood-prints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com